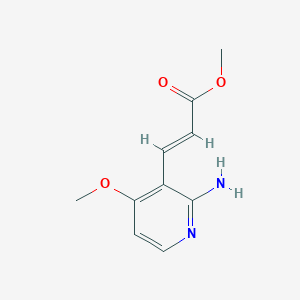
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate
Overview
Description
“Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate” is a unique chemical compound with the empirical formula C10H12N2O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate” can be represented by the SMILES stringCOC(=O)\\C=C\\c1c(N)nccc1OC . The compound has a molecular weight of 208.21 . Physical And Chemical Properties Analysis
“Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate” is a solid compound . It has a molecular weight of 208.21 .Scientific Research Applications
Photoinduced Birefringence Behavior
- A study by Cao et al. (2008) explored the synthesis and polymerization of methacrylate monomers containing azo and electronic push and pull structures. The polymers obtained, including variations with methoxy substituted structures, exhibited controlled molecular weights and showed significant photoinduced birefringence and surface relief grating behavior in their thin-film state.
Catalysis with AlCl3
- Research by Tang Lin (2003) studied the reaction of 3-amino-4-methoxy acetanilide with methyl acrylate catalyzed by AlCl3 and AlCl3-alkalinous substance systems. It was found that the AlCl3-alkalinous catalysis system had better selectivity and yields compared to AlCl3 catalysis alone.
Photopolymerization Studies
- Guillaneuf et al. (2010) Guillaneuf et al. (2010) investigated a novel alkoxyamine compound as a photoiniferter for polymerization. This compound undergoes UV irradiation to generate corresponding alkyl and nitroxide radicals, indicating its potential in photopolymerization processes.
Synthesis of Pyrazolo and Triazolo Pyrimidines
- A study by Sweidan et al. (2020) reported on the selective cyclization modes of methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates to synthesize pyrazolo and triazolo pyrimidines. This research sheds light on the cyclization process involving methoxy substituted structures.
Reaction Mechanism Study
- Zhang et al. (2013) Zhang et al. (2013) proposed and described the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives. They proposed a reaction mechanism based on their findings.
properties
IUPAC Name |
methyl (E)-3-(2-amino-4-methoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-8-5-6-12-10(11)7(8)3-4-9(13)15-2/h3-6H,1-2H3,(H2,11,12)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESOIJQIRYUXGA-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)

![3-[4-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390446.png)










